Isocoumarin

Description

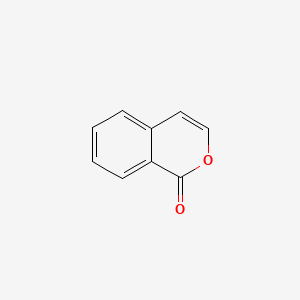

Structure

3D Structure

Properties

IUPAC Name |

isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZZFVDIZRWADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060080 | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-31-6 | |

| Record name | Isocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-2-Benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-isochromen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR89982S3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structures of Isocoumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical structures of isocoumarins, a significant class of lactone-containing natural products. This document delves into their fundamental architecture, common structural variations, and biosynthetic origins. Furthermore, it presents quantitative data on their biological activities, detailed experimental protocols for their synthesis and isolation, and visualizations of their chemical structures and formation pathways to serve as a valuable resource for professionals in chemical and pharmaceutical research.

The Isocoumarin Core: A Privileged Scaffold

Isocoumarins are a class of organic compounds that are isomeric to coumarins, differing in the orientation of the lactone ring within the benzopyranone framework. The core of an isocoumarin is a 1H-2-benzopyran-1-one heterocycle, which consists of a benzene ring fused to a δ-lactone ring.[1][2][3] This fundamental structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2]

The numbering of the isocoumarin ring system is crucial for the unambiguous identification of its derivatives. The oxygen atom in the lactone ring is designated as position 2, and the carbonyl carbon as position 1. The numbering then proceeds around the heterocyclic and fused benzene rings.

Below is a diagram illustrating the core structure and numbering of the isocoumarin scaffold.

Caption: The core chemical structure and numbering of the isocoumarin scaffold.

Structural Diversity of Isocoumarin Derivatives

The isocoumarin framework allows for a vast array of structural modifications, leading to a rich diversity of natural and synthetic derivatives. These variations are primarily due to the substitution patterns on both the benzene and lactone rings.

Common Structural Modifications:

-

Substitution at C-3: This is one of the most common positions for substitution. A wide variety of groups can be found at C-3, including alkyl chains of varying lengths (from methyl to longer chains), phenyl groups, and other aromatic or heterocyclic moieties.[4][5]

-

Substitution at C-4: While less common than C-3 substitution, modifications at the C-4 position are also observed, often in conjunction with C-3 substituents.[1]

-

Oxygenation of the Benzene Ring: Hydroxyl (-OH) and methoxy (-OCH3) groups are frequently found on the benzene portion of the isocoumarin core, particularly at the C-6 and C-8 positions.[6] This oxygenation pattern is a common feature of many naturally occurring isocoumarins.

-

Halogenation: Halogen atoms, such as chlorine and bromine, can be incorporated into the isocoumarin structure, typically on the benzene ring.[4]

-

Glycosylation: Sugar moieties can be attached to the isocoumarin scaffold, increasing their structural complexity and potentially altering their biological activity.[4]

-

Dihydroisocoumarins: Reduction of the double bond between C-3 and C-4 results in the formation of 3,4-dihydroisocoumarins, a large and biologically important subclass of these compounds.[7]

Quantitative Data on Isocoumarin Derivatives

Table 1: Biological Activities of Representative Isocoumarin Derivatives

| Isocoumarin Derivative | Target/Assay | Cell Line/Organism | IC50 (µM) |

| Gymnopolyn A | Cytotoxicity | L-929 (mouse fibroblast) | 3.7 |

| Gymnopolyn B | Cytotoxicity | L-929 (mouse fibroblast) | 14.0 |

| Versicoumarin A | Cytotoxicity | MCF-7 (breast cancer) | 4.0 |

| Versicoumarin A | Cytotoxicity | A549 (lung cancer) | 3.8 |

| Isocoumarin Derivative | Cytotoxicity | HCT-116 (colon cancer) | 1.28 |

| Isocoumarin-triazole hybrid | Cytotoxicity | PC3 (prostate cancer) | 0.34 |

| Penicimarin I | α-glucosidase inhibition | - | 9.0 |

| Asperisocoumarin G | α-glucosidase inhibition | - | >200 |

| Compound from Botryosphaeria ramosa | COX-2 inhibition | - | 6.51 |

| (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-7-carboxamidelisocoumarin | Pancreatic lipase inhibition | - | 5.15 |

| Known Isocoumarin 1 | Pancreatic lipase inhibition | - | 2.42 |

| Known Isocoumarin 2 | DPPH radical scavenging | - | 48.13 |

Note: This table presents a selection of reported IC50 values to illustrate the range of biological activities. The specific structures of the "Isocoumarin Derivative" and "Isocoumarin-triazole hybrid" are detailed in the cited literature.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 3-substituted isocoumarin via Sonogashira coupling and for the isolation of a naturally occurring isocoumarin from a fungal source.

Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 3-substituted isocoumarins starting from a 2-halobenzoic acid and a terminal alkyne.

Materials:

-

Substituted 2-iodobenzoic acid

-

Terminal alkyne

-

Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted 2-iodobenzoic acid (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous DMF.

-

Addition of Catalysts and Base: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), and triethylamine (3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-substituted isocoumarin.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation of Isocoumarins from Fungal Culture

This protocol provides a general procedure for the extraction and isolation of isocoumarins from a fungal fermentation culture.

Materials:

-

Fungal culture (solid or liquid)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for vacuum liquid chromatography (VLC) and column chromatography (CC)

-

Sephadex LH-20

-

Reverse-phase C18 silica gel

-

High-performance liquid chromatography (HPLC) system (preparative or semi-preparative)

-

Standard laboratory glassware and equipment (Erlenmeyer flasks, separatory funnels, rotary evaporator, etc.)

Procedure:

-

Extraction:

-

For solid cultures, macerate the fungal mycelium and substrate in ethyl acetate and allow it to stand for 24-48 hours. Repeat this process three times.

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate and the broth separately with an equal volume of ethyl acetate three times.

-

-

Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Fractionation (VLC):

-

Subject the crude extract to vacuum liquid chromatography on a silica gel column.

-

Elute with a stepwise gradient of solvents with increasing polarity, for example, n-hexane, mixtures of n-hexane and ethyl acetate, ethyl acetate, and finally methanol.

-

Collect several fractions based on the TLC profile of the eluate.

-

-

Further Purification (CC and Sephadex):

-

Subject the fractions containing the compounds of interest (as determined by TLC and/or bioassays) to further purification using silica gel column chromatography with a finer gradient of solvents.

-

Fractions from the silica gel column can be further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane and methanol (e.g., 1:1).

-

-

Final Purification (HPLC):

-

Perform final purification of the isocoumarin-containing fractions by preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

-

-

Structural Elucidation: Characterize the purified isocoumarins using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), to determine their chemical structure.

Biosynthesis of Isocoumarins: The Polyketide Pathway

Isocoumarins are primarily biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants.[11] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multi-domain enzyme complex known as polyketide synthase (PKS).[11][12]

The biosynthesis of the well-characterized isocoumarin, (R)-mellein, serves as a representative example of this pathway.

Caption: A simplified schematic of the biosynthetic pathway of (R)-mellein via the polyketide synthase pathway.

The key steps in the biosynthesis of mellein are:

-

Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one molecule of acetyl-CoA (as a starter unit) with four molecules of malonyl-CoA (as extender units) to form a linear hexaketide chain.[13]

-

Cyclization and Release: The polyketide chain undergoes an intramolecular cyclization reaction, followed by release from the PKS enzyme, often catalyzed by a thioesterase (TE) domain, to form the aromatic lactone core.[11]

-

Reduction: A ketoreductase (KR) domain within the PKS or a separate enzyme reduces a ketone group on the polyketide intermediate, leading to the formation of the dihydroisocoumarin structure of mellein.[14]

Further modifications, such as hydroxylation, methylation, and glycosylation, can be carried out by tailoring enzymes to generate the vast diversity of naturally occurring isocoumarin derivatives.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Isocoumarin and Its Derivatives: An Overview on their Synthesis a...: Ingenta Connect [ingentaconnect.com]

- 3. Isocoumarin - Wikipedia [en.wikipedia.org]

- 4. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 7. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Activation of a Silent Polyketide Synthase SlPKS4 Encoding the C7-Methylated Isocoumarin in a Marine-Derived Fungus Simplicillium lamellicola HDN13-430 | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isocoumarin Biosynthesis Pathways in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins represent a diverse class of polyketide secondary metabolites produced by a wide array of fungi. These compounds exhibit a characteristic 1H-2-benzopyran-1-one core structure and are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The significant therapeutic potential of isocoumarins has made their biosynthetic pathways a subject of intense research, aiming to understand the enzymatic machinery involved and to harness it for the production of novel and more potent derivatives. This guide provides a comprehensive overview of the core isocoumarin biosynthesis pathways in fungi, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It also includes detailed experimental protocols for studying these pathways and presents quantitative data to facilitate comparative analysis.

Core Biosynthesis Pathway: The Polyketide Synthase Machinery

The biosynthesis of the isocoumarin scaffold is primarily accomplished via the polyketide pathway, orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[3][4] Fungal isocoumarins are typically synthesized by Type I iterative PKSs (iPKSs), which utilize a single set of catalytic domains iteratively to construct the polyketide chain.[5][6]

The general biosynthetic pathway can be summarized as follows:

-

Initiation: The biosynthesis is initiated with a starter unit, most commonly acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS. In some cases, other starter units like hexanoyl-CoA can be used.[4]

-

Elongation: The polyketide chain is then extended through the sequential addition of malonyl-CoA extender units. Each elongation cycle involves a series of reactions catalyzed by different domains within the PKS.

-

Cyclization and Release: Once the polyketide chain reaches a specific length, it undergoes intramolecular cyclization reactions to form the characteristic isocoumarin ring system. The final product is then released from the PKS enzyme.

The domain architecture of a typical non-reducing PKS (NR-PKS) involved in isocoumarin biosynthesis includes:

-

Starter Unit-Acyl Carrier Protein Transacylase (SAT): Selects and loads the starter unit.

-

β-Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction for chain elongation.

-

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.

-

Product Template (PT) domain: Controls the regiospecific cyclization of the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Thioesterase (TE) or Claisen-type Cyclase (CLC): Catalyzes the final cyclization and release of the isocoumarin product.[1][3]

The diversity of isocoumarin structures arises from variations in the number of extension cycles, the choice of starter and extender units, and the specific cyclization patterns dictated by the PKS.

Key Biosynthetic Gene Clusters and Products

Several biosynthetic gene clusters (BGCs) for isocoumarins have been identified and characterized in various fungal species. Below are some prominent examples.

Aurofusarin Biosynthesis in Fusarium graminearum

Aurofusarin is a red pigment synthesized by Fusarium graminearum. The core of its biosynthesis is governed by the PKS12 gene cluster.[7][8] The PKS12 enzyme is responsible for producing the polyketide backbone, which then undergoes a series of modifications by tailoring enzymes encoded within the same cluster to form the final dimeric aurofusarin structure.

Citreoisocoumarin and Bikisocoumarin

The biosynthesis of citreoisocoumarin and bikisocoumarin involves a fascinating example of how the domain architecture of a PKS can influence the final product. In the absence of a functional Claisen-type Cyclase (CLC) domain, the polyketide intermediate is released as bikisocoumarin. However, with an active CLC domain, further cyclization occurs to form pre-bikaverin, a precursor to other metabolites.[1]

Quantitative Data on Isocoumarin Biosynthesis

The production of isocoumarins can be influenced by various factors, including culture conditions and the genetic background of the fungal strain. The following tables summarize quantitative data from various studies.

| Isocoumarin | Fungal Species | Culture Conditions | Yield | Reference |

| Peniisocoumarins A-J | Penicillium commune QQF-3 | Fermentation on rice solid medium | 1.5 - 12.0 mg | [9] |

| Stoloniferol A and B | Penicillium stoloniferum QY2-10 | Ethyl acetate extract of culture | Not specified | [10] |

| Terrecoumarins A-C | Penicillium oxalicum 0403 | Fermentation products | Not specified | [11] |

| Penicimarins A-F | Penicillium sp. MWZ14-4 | Sponge-derived culture | Not specified | [6] |

| Oryzaeins A-D | Aspergillus oryzae | Solid cultures | Not specified | [12] |

| Compound | Enzyme Inhibitory Activity | IC50 (µM) | Reference |

| Peniisocoumarin C | α-glucosidase | 38.1 | [9] |

| Peniisocoumarin G | α-glucosidase | 78.1 | [9] |

| Peniisocoumarin I | α-glucosidase | 45.2 | [9] |

| Peniisocoumarin K | α-glucosidase | 55.6 | [9] |

| Peniisocoumarin G | MptpB | 20.7 | [9] |

| Stoloniferol A derivative | P388 cells (cytotoxicity) | 4.07 | [13] |

| Gene/Condition | Fungal Species | Fold Change in Gene Expression | Experimental Method | Reference |

| PKS12 cluster genes in ΔFpppr1 mutant | Fusarium pseudograminearum | Reduced expression | RNA-seq | [7] |

| PCWDE genes at 16 HAI | Fusarium graminearum | ~5-fold increase | Microarray | [14] |

| PCWDE genes at 40 HAI | Fusarium graminearum | ~2-fold reduction | Microarray | [14] |

Experimental Protocols

Heterologous Expression of Isocoumarin Biosynthetic Genes in Aspergillus nidulans

This protocol describes the general workflow for expressing a fungal PKS gene in a heterologous host to identify its product.

Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the fungal species of interest known to produce isocoumarins.

-

PCR Amplification: Design primers to amplify the full-length PKS gene from the genomic DNA.

-

Vector Construction: Clone the amplified PKS gene into a suitable fungal expression vector, under the control of a strong, inducible or constitutive promoter.

-

Protoplast Transformation: Prepare protoplasts of the Aspergillus nidulans host strain and transform them with the expression vector using a polyethylene glycol (PEG)-mediated method.

-

Selection and Culturing: Select for positive transformants on appropriate selection media. Culture the successful transformants in a suitable liquid or solid medium to induce the expression of the heterologous PKS gene.

-

Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the fungal culture using an organic solvent such as ethyl acetate.

-

Analysis and Structure Elucidation: Analyze the crude extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the product of the heterologous PKS. Purify the new compound and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Stable Isotope Labeling for Pathway Elucidation

This protocol outlines the use of stable isotope-labeled precursors to trace the biosynthetic origins of isocoumarins.

Methodology:

-

Culture Preparation: Grow the isocoumarin-producing fungal strain in a defined liquid medium.

-

Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as [1-¹³C]acetate or [¹³C,²H₃]methionine.[4]

-

Incubation: Continue the incubation to allow for the incorporation of the labeled precursor into the secondary metabolites.

-

Metabolite Extraction and Purification: Extract the isocoumarins from the culture and purify the compound of interest.

-

NMR and Mass Spectrometry Analysis: Analyze the purified isocoumarin using ¹³C NMR spectroscopy and mass spectrometry to determine the positions and extent of isotope incorporation. This information reveals which atoms in the final molecule are derived from the labeled precursor, thereby elucidating the biosynthetic pathway.[4][17]

Gene Knockout for Functional Analysis

This protocol describes the process of deleting a PKS gene to confirm its role in isocoumarin biosynthesis.

Methodology:

-

Construct Design: Create a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene.

-

Fungal Transformation: Transform the wild-type fungal strain with the knockout cassette using protoplast transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target PKS gene with the selectable marker.

-

Verification: Confirm the gene deletion in the putative mutants using PCR and Southern blot analysis.

-

Phenotypic Analysis: Analyze the secondary metabolite profile of the knockout mutant using HPLC-MS. The absence of the isocoumarin of interest in the mutant strain confirms the function of the deleted PKS gene in its biosynthesis.

Conclusion

The study of isocoumarin biosynthesis pathways in fungi is a rapidly advancing field with significant implications for drug discovery and development. The powerful combination of genomics, molecular biology techniques, and advanced analytical methods has enabled the elucidation of the complex enzymatic machinery responsible for the synthesis of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the vast chemical diversity of fungal isocoumarins and to engineer novel pathways for the production of new therapeutic agents. As our understanding of the intricate regulatory networks governing secondary metabolism deepens, so too will our ability to unlock the full potential of these fascinating fungal metabolites.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Analysis of the Sequences, Structures, and Functions of Product-Releasing Enzyme Domains in Fungal Polyketide Synthases [frontiersin.org]

- 6. Isocoumarin derivatives and benzofurans from a sponge-derived Penicillium sp. fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peniisocoumarins A-J: Isocoumarins from Penicillium commune QQF-3, an Endophytic Fungus of the Mangrove Plant Kandelia candel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isocoumarin Derivatives from the Sea Squirt-derived Fungus Penicillium stoloniferum QY2-10 and the Halotolerant Fungus Penicillium notatum B-52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocoumarins from the fermentation products of a plant entophytic fungus Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral and Cytotoxic Isocoumarin Derivatives from an Endophytic Fungus Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Planta Stage-Specific Fungal Gene Profiling Elucidates the Molecular Strategies of Fusarium graminearum Growing inside Wheat Coleoptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isocoumarin formation by heterologous gene expression and modification by host enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Isocoumarin formation by heterologous gene expression and modification by host enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Key Differences Between Isocoumarins and Coumarins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core distinctions between isocoumarins and coumarins, two prominent classes of benzopyrone natural products. While structurally similar as isomers, their subtle architectural variance leads to significant differences in their biosynthesis, physicochemical properties, and pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these important scaffolds.

Structural and Physicochemical Distinctions

The fundamental difference between coumarins and isocoumarins lies in the arrangement of the lactone ring fused to the benzene core. Coumarin, or 2H-chromen-2-one, is a 1,2-benzopyrone.[1][2] In contrast, isocoumarin, or 1H-2-benzopyran-1-one, is a 2,1-benzopyrone.[3][4] This isomeric difference, specifically the reversed orientation of the ester functionality, is the origin of all subsequent variations in their properties and biological functions.[5][6]

The hydrolysis of the lactone ring, a key chemical property, yields different products for each class. Coumarins hydrolyze to form 2-hydroxycinnamic acids, whereas isocoumarins produce 2-carboxy-phenylacetic aldehydes.[7] This distinction is critical in understanding their behavior as prodrugs or inhibitors in biological systems.

Table 1: Comparison of Core Physicochemical Properties

| Property | Coumarin | Isocoumarin | Reference(s) |

|---|---|---|---|

| IUPAC Name | 2H-chromen-2-one | 1H-2-benzopyran-1-one | [1][2],[3][4] |

| CAS Number | 91-64-5 | 491-31-6 | [8],[3] |

| Chemical Formula | C₉H₆O₂ | C₉H₆O₂ | [2],[3] |

| Molar Mass | 146.145 g/mol | 146.145 g/mol | [2],[3] |

| Appearance | Colorless crystalline solid | Data not readily available for parent compound | [2] |

| Hydrolysis Product | 2-hydroxycinnamic acid | 2-carboxy-phenylacetic aldehyde |[7] |

Biosynthesis and Natural Occurrence

The biosynthetic origins of coumarins and isocoumarins represent a major point of divergence.

Coumarins are predominantly synthesized in plants via the phenylpropanoid pathway.[9] This pathway begins with phenylalanine, which is converted to cinnamic acid. Subsequent hydroxylations and a key ortho-hydroxylation step precede lactonization to form the coumarin scaffold.[9][10] Consequently, coumarins are abundant in plant families such as Apiaceae and Rutaceae.[11][12]

Isocoumarins , while also found in higher plants, are most prolifically produced by microorganisms, particularly endophytic fungi of the Aspergillus and Penicillium genera.[5][6][13] Their biosynthesis typically follows the polyketide pathway, utilizing acetate units to construct the core structure. This difference in primary natural sources makes fungal bioprospecting a key strategy for discovering novel isocoumarins.[5]

Spectroscopic Analysis

Distinguishing between coumarin and isocoumarin isomers is readily achievable through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The protons on the pyrone ring (H-3 and H-4 for coumarin; H-3 and H-4 for isocoumarin) exhibit distinct chemical shifts and coupling constants due to their different chemical environments relative to the carbonyl group and the ring oxygen.

-

¹³C NMR: The chemical shift of the lactone carbonyl carbon is a key diagnostic marker.

-

Mass Spectrometry (MS): While both parent compounds have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to the core structure. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.[14]

Table 2: General Spectroscopic Distinctions

| Technique | Key Feature | Coumarins | Isocoumarins | Reference(s) |

|---|---|---|---|---|

| ¹H NMR | H-3/H-4 Protons | Typically observed as a pair of doublets with characteristic coupling constants. | Chemical shifts are influenced by the proximity to the ring oxygen vs. the carbonyl. | [14],[15] |

| ¹³C NMR | Carbonyl Carbon (C-2 vs. C-1) | Chemical shift is characteristic of an α,β-unsaturated ester. | Chemical shift is influenced by direct attachment to the aromatic ring. | [14] |

| IR Spectroscopy | C=O Stretch | Lactone carbonyl stretch frequency is typical for a six-membered α,β-unsaturated ring. | Frequency may differ slightly due to the altered conjugation. | [16] |

| UV-Vis | Absorption Maxima | Absorption spectra are well-characterized and sensitive to substitution on the benzene ring. | Similar chromophore but substitution patterns can lead to distinct spectral shifts. |[15] |

Biological and Pharmacological Activities

Both scaffolds exhibit a wide and often overlapping range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[17][18][19] However, their distinct structures have led to specialization in certain therapeutic areas.

Coumarins are famously known for their anticoagulant activity; the synthetic derivative warfarin is a globally used medication.[12] They have also been extensively studied as anticancer, anti-inflammatory, and neuroprotective agents.[19][20] Some coumarins act as prodrugs, being hydrolyzed in vivo to their active forms.[7]

Isocoumarins are particularly potent as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and thrombin.[21][22] This activity is attributed to the reactivity of the isocoumarin lactone, which can acylate a serine residue in the enzyme's active site.[21] Additionally, isocoumarins have been investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII and show significant α-glucosidase inhibitory activity.[7][23]

Table 3: Comparison of Primary Biological Activities

| Activity | Class | Example Compound(s) | Mechanism/Target | IC₅₀ / MIC Values | Reference(s) |

|---|---|---|---|---|---|

| Anticoagulant | Coumarin | Warfarin, Dicoumarol | Vitamin K epoxide reductase inhibition | Clinically dosed | [12] |

| Serine Protease Inhibition | Isocoumarin | 3-Alkoxy-4-chloroisocoumarins | Mechanism-based covalent acylation of active site serine | Potent, often in nM to low µM range | [21][22] |

| Carbonic Anhydrase Inhibition | Both | 7-hydroxycoumarin (as prodrug), various isocoumarins | Selective for hCA IX & XII | Kᵢ: 2.7–78.9 µM (Isocoumarins vs hCA IX) | [7][24] |

| Anticancer | Both | Osthole (Coumarin), Dichlorodiaporthin (Isocoumarin) | Apoptosis induction, cell cycle arrest, cytotoxicity | IC₅₀: 8.70 µM (Isocoumarin vs HeLa) | [11][17][23] |

| Antifungal | Both | Bergapten (Coumarin), Dichlorodiaporthin (Isocoumarin) | Various | MIC: 6.25 µg/mL (Isocoumarin vs R. solani) | [5][11][17] |

| α-Glucosidase Inhibition | Isocoumarin | Various fungal isocoumarins | Competitive/Non-competitive inhibition | IC₅₀: 52.3 µM (Asperisocoumarin B) |[16][17][23] |

Experimental Protocols

Protocol: Isolation of Isocoumarins from Endophytic Fungi

This protocol outlines a general workflow for the isolation and purification of isocoumarins from a fungal source.[5][14]

Principle: Fungal cultures are grown to produce secondary metabolites. The culture is extracted with an organic solvent, and the resulting crude extract is fractionated using chromatographic techniques to isolate pure compounds.

Methodology:

-

Fermentation: Inoculate a suitable sterile liquid medium (e.g., Potato Dextrose Broth) with the desired endophytic fungal strain. Incubate for 2-4 weeks under appropriate temperature and agitation conditions to allow for metabolite production.

-

Extraction: Separate the mycelia from the broth via filtration. Extract the broth exhaustively with an equal volume of ethyl acetate (EtOAc) three times. Extract the mycelia separately with methanol (MeOH), followed by partitioning the concentrated MeOH extract with EtOAc.

-

Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel, eluting with a solvent gradient (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles and concentrate.

-

-

Purification: Purify the enriched fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., methanol/water or acetonitrile/water gradient) to yield pure isocoumarin compounds.

-

Structure Elucidation: Characterize the pure compounds using HRMS, 1D/2D NMR, and other spectroscopic methods.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. Isocoumarin - Wikipedia [en.wikipedia.org]

- 4. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 12. sanad.iau.ir [sanad.iau.ir]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. japsonline.com [japsonline.com]

- 21. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Architects of Isocoumarins: A Technical Guide to Polyketide Synthase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarins represent a diverse class of polyketide natural products with a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The biosynthesis of these compounds is orchestrated by a fascinating family of enzymes known as polyketide synthases (PKSs). This technical guide provides an in-depth exploration of the pivotal role of PKSs in isocoumarin formation, detailing the enzymatic machinery, biosynthetic pathways, and the experimental methodologies used to elucidate these complex processes. Through a combination of detailed explanations, structured data, and visual diagrams, this document serves as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and medicinal chemistry.

Introduction to Isocoumarin Biosynthesis and Polyketide Synthases

Isocoumarins are a class of lactone-containing secondary metabolites produced by a variety of organisms, most notably fungi.[1][2] Their core structure, 1H-2-benzopyran-1-one, is assembled by polyketide synthases, large multienzyme complexes that bear striking similarities to fatty acid synthases.[3] The structural diversity of isocoumarins arises from the programmed series of condensation and modification reactions catalyzed by the PKS, followed by the action of tailoring enzymes encoded within the same biosynthetic gene cluster (BGC).[1][4]

Fungal isocoumarins are predominantly synthesized by Type I iterative PKSs (iPKSs) . These are large, single polypeptide chains containing multiple catalytic domains. The "iterative" nature means that a single set of domains is used multiple times to construct the polyketide backbone.[3] Based on the degree of reduction of the β-keto groups during chain elongation, these PKSs are categorized as:

-

Non-Reducing PKSs (NR-PKSs): These enzymes perform no reduction of the β-keto groups, leading to a poly-β-keto chain that readily undergoes cyclization and aromatization. Most aromatic polyketides, including many isocoumarins, are synthesized by NR-PKSs.[1][5]

-

Partially Reducing (PR-PKSs) and Highly Reducing (HR-PKSs): These contain additional domains that can reduce the β-keto group to a hydroxyl, which can be further dehydrated to a double bond and then reduced to a saturated carbon-carbon bond.[4]

The Polyketide Synthase Machinery: Domains and their Functions

A typical fungal NR-PKS involved in isocoumarin biosynthesis is a modular protein with a conserved architecture of catalytic domains. Each domain performs a specific function in the assembly-line process of polyketide synthesis.[1][6][7]

Table 1: Key Domains of Non-Reducing Polyketide Synthases in Isocoumarin Biosynthesis

| Domain | Abbreviation | Function |

| Starter Unit: Acyl-CoA Transacylase | SAT | Selects and loads the starter unit (typically acetyl-CoA) onto the ACP domain. |

| Ketosynthase | KS | Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (bound to the KS) and the extender unit (bound to the ACP). This is the chain elongation step.[3] |

| Acyltransferase | AT | Selects and transfers the extender unit (typically malonyl-CoA) from Coenzyme A to the Acyl Carrier Protein.[3] |

| Product Template | PT | Folds the nascent polyketide chain into a specific conformation, guiding the regioselectivity of the initial cyclization reactions.[5] |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.[3] |

| Thioesterase / Claisen Cyclase | TE/CLC | Catalyzes the final cyclization and release of the polyketide product from the PKS. In isocoumarin synthesis, this domain often performs an intramolecular Claisen condensation to form the lactone ring.[8][9][10] |

The Biosynthetic Pathway of Isocoumarins: A Step-by-Step Process

The formation of an isocoumarin by an NR-PKS is a highly orchestrated process. The following diagram illustrates the general workflow from gene to final product.

Figure 1: General workflow of isocoumarin biosynthesis.

The process can be broken down into four main stages:

-

Initiation: The SAT domain selects a starter unit, usually acetyl-CoA, and loads it onto the ACP domain.

-

Elongation: The core domains (KS, AT, ACP) work iteratively. In each cycle, the AT domain loads a malonyl-CoA extender unit onto the ACP. The KS domain then catalyzes a decarboxylative Claisen condensation, extending the polyketide chain by two carbons.

-

Cyclization and Release: After a programmed number of elongation cycles, the full-length poly-β-keto chain is folded into a specific conformation by the PT domain. The TE/CLC domain then catalyzes the final intramolecular cyclization (a Claisen or aldol condensation) to form the characteristic δ-lactone ring of the isocoumarin and releases the product from the PKS.

-

Post-PKS Tailoring: The released isocoumarin core is then further modified by tailoring enzymes (e.g., P450 monooxygenases, methyltransferases, glycosyltransferases) to produce the final, structurally diverse isocoumarin derivatives.

Regulation of Isocoumarin Biosynthesis

The production of isocoumarins, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The expression of PKS and other genes within the BGC is often silent under standard laboratory conditions and is triggered by specific environmental cues or developmental stages.

Figure 2: Simplified regulatory network for secondary metabolism in fungi.

Key regulatory elements include:

-

Global Regulators: Proteins like LaeA and the Velvet complex (containing VeA) act as master switches, controlling the expression of multiple secondary metabolite clusters in response to environmental signals.[4]

-

Chromatin Remodeling: LaeA is thought to function by altering chromatin structure, making silent gene clusters accessible for transcription. This often involves modifying histone methylation states, such as reducing the repressive H3K9 trimethylation mark.[4]

-

Pathway-Specific Transcription Factors: Most BGCs contain their own transcription factors that directly bind to the promoter regions of the biosynthetic genes, providing a finer level of control.[4]

Quantitative Data in Isocoumarin Research

Quantitative analysis is essential for characterizing the output of biosynthetic pathways and the biological effects of the resulting compounds.

Table 2: Bioactivity of Fusamarin Isocoumarin Derivatives from Fusarium mangiferae

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Fusamarin Derivative 7 | HT29 | 2.2 | [4] |

| Fusamarin Derivative 8 | HT29 | 1.0 | [4] |

| Fusamarin Derivatives 6-9 | HepG2 | Moderate (1-50) | [4] |

Table 3: Relative Production of Isocoumarins in Engineered Fusarium Strains

| Strain | Genetic Modification | Relative Production Level | Reference |

| FmWT | Wild-Type | 1.0 (arbitrarily set) | [4] |

| Δfmkmt1 | Deletion of H3K9 methyltransferase | Significantly decreased | [4] |

| OE::FMAN_15220 | Overexpression of pathway-specific TF | Significantly increased | [4] |

Table 4: Representative Enzyme Kinetic Parameters for PKS Domains

Note: Specific kinetic data for isocoumarin-producing PKSs are limited. The following values are from homologous PKS or related enzymes to illustrate typical ranges.

| Enzyme/Domain | Substrate | K_M_ (µM) | k_cat_ (min⁻¹) | Reference |

| Aspergillus sojae MetE (for comparison) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 0.8 | 3.3 | [11] |

| EqiS Reductase Domain (catalyzes Dieckmann condensation) | Synthetic substrate analog | - | ~900 (15 s⁻¹) | [12] |

Experimental Protocols for Studying Isocoumarin Biosynthesis

Elucidating the function of PKSs and their role in isocoumarin formation involves a multi-faceted approach combining molecular biology, analytical chemistry, and bioinformatics.

Experimental Workflow for BGC Characterization

The following diagram outlines a typical workflow for identifying and characterizing a novel isocoumarin BGC.

Figure 3: Workflow for characterization of an isocoumarin BGC.

Detailed Methodology: Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal BGCs due to its efficient protein secretion and well-established genetic tools.[13]

-

Vector Construction:

-

The PKS gene of interest is amplified from the source organism's cDNA or gDNA.

-

The gene is cloned into an A. oryzae expression vector, typically under the control of a strong, inducible promoter (e.g., the amylase promoter, amyB).

-

The vector also contains a selectable marker (e.g., ptrA for pyrithiamine resistance).

-

Additional genes from the cluster (e.g., transcription factors, tailoring enzymes) can be cloned into the same or separate vectors.

-

-

Protoplast Transformation:

-

A. oryzae mycelia are grown in liquid culture.

-

The mycelia are harvested and treated with a lytic enzyme mixture (e.g., lysing enzyme from Trichoderma harzianum, cellulase) to digest the cell walls and generate protoplasts.

-

The expression vector(s) are introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

-

Selection and Cultivation:

-

Transformed protoplasts are plated on regeneration medium containing the appropriate selective agent (e.g., pyrithiamine).

-

Resistant colonies are selected and verified by PCR.

-

Positive transformants are grown in a suitable liquid or solid fermentation medium to induce gene expression and metabolite production.

-

Detailed Methodology: LC-MS/MS for Isocoumarin Analysis

Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern metabolomics for detecting and quantifying natural products.

-

Sample Preparation:

-

Fungal cultures (liquid broth or agar plugs) are extracted with an organic solvent, typically ethyl acetate.

-

The organic extract is dried under reduced pressure and re-dissolved in a suitable solvent (e.g., methanol).

-

The sample is filtered through a 0.22 µm filter prior to injection.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[14]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve ionization.

-

Gradient Example: Start at 5-30% B, ramp to 80-100% B over 4-7 minutes, hold for 1-2 minutes, then return to initial conditions.[14]

-

Flow Rate: 0.3-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes is recommended to capture a wider range of compounds.

-

MS Parameters (Example): [14]

-

Capillary Voltage: 2.0 - 3.0 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 450 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 700 L/h

-

-

Data Acquisition: Data-dependent acquisition (DDA) is often used, where the instrument performs a full MS1 scan followed by MS/MS fragmentation of the most abundant ions in that scan.

-

Conclusion and Future Directions

The study of polyketide synthases and their role in isocoumarin biosynthesis is a vibrant field with significant implications for drug discovery and synthetic biology. The combination of genomics, molecular biology, and advanced analytical techniques has enabled the discovery and characterization of numerous novel biosynthetic pathways. Future efforts will likely focus on:

-

Engineering PKSs: Rational engineering of PKS domains to produce novel, "unnatural" isocoumarin derivatives with improved therapeutic properties.

-

High-Throughput Screening: Developing more efficient methods for activating silent BGCs and screening for new bioactive compounds.

-

In Vitro Reconstitution: Reconstituting entire biosynthetic pathways in vitro to gain a deeper understanding of enzyme kinetics and mechanisms.

This guide provides a foundational understanding of the core principles and techniques in the field, empowering researchers to further explore and harness the biosynthetic potential of these remarkable enzymatic assembly lines.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thioesterase Domains of Fungal Nonreducing Polyketide Synthases Act as Decision Gates during Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.vtt.fi [cris.vtt.fi]

- 10. Frontiers | Analysis of the Sequences, Structures, and Functions of Product-Releasing Enzyme Domains in Fungal Polyketide Synthases [frontiersin.org]

- 11. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioesterase-like role for fungal PKS-NRPS hybrid reductive domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

The Fungal Treasure Trove: A Technical Guide to the Discovery and Isolation of Novel Isocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fungi, a kingdom of eukaryotic organisms, have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, isocoumarin derivatives stand out as a significant class of polyketides with a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of novel isocoumarin derivatives from fungal sources, detailing experimental protocols and presenting key data for researchers in natural product chemistry and drug development.

The Landscape of Fungal Isocoumarins: A Quantitative Overview

The chemical diversity of isocoumarins isolated from fungi is vast, with numerous novel compounds being discovered regularly from various fungal genera, particularly Aspergillus, Penicillium, and Fusarium.[1][2][4][5][6][7][8][9][10][11][12] These compounds exhibit a range of biological activities, as summarized in the tables below.

Table 1: Novel Isocoumarin Derivatives from Fungi and Their Biological Activities

| Compound Name | Fungal Source | Host/Substrate | Reported Biological Activity | Reference(s) |

| Gymnopalynes A and B | Gymnopus sp. | Basidiomycete | Weak to moderate antimicrobial activity | [1][2] |

| Botryospyrones A–D | Botryosphaeria ramosa L29 | Leaf of Myoporum bontioides | Antifungal activity against phytopathogenic fungi | [1][2] |

| Aspergisocoumarins A-C | Aspergillus sp. HN15-5D | Mangrove plant Acanthus ilicifolius | Cytotoxicity against MDA-MB-435 cancer cells | [6] |

| Penicimarins A–F | Penicillium sp. MWZ14-4 | Marine Sponge | Antibacterial and cytotoxic activities | [10] |

| Terrecoumarins A-C | Penicillium oxalicum 0403 | Plant endophyte | Anti-tobacco mosaic virus (anti-TMV) activity | [12] |

| (S)-6,8-dihydroxy-5-(methoxymethyl)-3,7-dimethylisochroman-1-one | Penicillium sp. YYSJ-3 | Mangrove plant Heritiera littoralis | α-Glucosidase inhibitory activity | [4][7] |

| (S)-6,8-dihydroxy-3,5,7-trimethyl-isochroman-1-one | Penicillium sp. YYSJ-3 | Mangrove plant Heritiera littoralis | α-Glucosidase inhibitory activity | [4][7] |

| (R)-2-chloro-3-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl) propyl acetate | Penicillium sp. YYSJ-3 | Mangrove plant Heritiera littoralis | Promising α-glucosidase inhibitory activity | [4][7] |

| Fusamarins | Fusarium mangiferae | Plant pathogen | Moderate cytotoxicity | [5] |

| Versicoumarins A, B, and C | Aspergillus versicolor | Endophytic fungus | Moderate to strong cytotoxic effects | [1][2] |

Table 2: Quantitative Bioactivity Data of Selected Fungal Isocoumarin Derivatives

| Compound | Biological Activity | Assay | Result (IC₅₀ / MIC in µM) | Reference(s) |

| Aspergisocoumarin A | Cytotoxicity | MTT assay vs. MDA-MB-435 | 5.08 ± 0.88 | [6] |

| Aspergisocoumarin B | Cytotoxicity | MTT assay vs. MDA-MB-435 | 4.98 ± 0.74 | [6] |

| Penicifuran A | Antibacterial | MIC vs. Staphylococcus albus | 3.13 | [10][13] |

| Versicoumarin A | Cytotoxicity | MTT assay vs. MCF7 | 4.0 | [1][2] |

| Versicoumarin A | Cytotoxicity | MTT assay vs. A549 | 3.8 | [1][2] |

| Compound 3 from Penicillium sp. YYSJ-3 | α-Glucosidase Inhibition | Enzyme inhibition assay | Stronger than 1-deoxynojirimycin (IC₅₀ 141.2) | [7] |

| Botryospyrones A-C | Antifungal | MIC vs. phytopathogenic fungi | 105.8 - 900 | [1][2] |

| Isocoumarin-triazole hybrid | Cytotoxicity | MTT assay vs. PC3 (Prostate) | 0.34 | [14] |

| Coumarin-pyrazole hybrid | Cytotoxicity | MTT assay vs. DU-145 (Prostate) | 7 | [14] |

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation of novel isocoumarin derivatives is a meticulous process that begins with fungal cultivation and concludes with the purification and structural elucidation of the target molecules.

Fungal Culture and Fermentation

The production of secondary metabolites, including isocoumarins, is highly dependent on the fungal strain and the culture conditions.

Materials:

-

Selected fungal strain (e.g., from a culture collection or a freshly isolated endophyte).

-

Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth (MEA/MEB), Czapek-Dox medium).[15]

-

Sterile Petri dishes, flasks, or bioreactors.

-

Incubator with temperature and agitation control.

Protocol:

-

Strain Activation: Activate the fungal strain from a glycerol stock or a culture slant by inoculating it onto a fresh agar plate.[15] Incubate at the optimal temperature for the specific fungus (typically 25-30°C) until sufficient growth is observed.

-

Seed Culture: Inoculate a small volume of liquid medium with the activated fungus. Incubate with shaking to promote mycelial growth.[9]

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The choice between solid or liquid fermentation depends on the fungal strain and the target compounds.[9]

-

Incubation: Incubate the production culture for a period ranging from several days to a few weeks, monitoring for the production of the desired metabolites.[9]

Extraction of Isocoumarin Derivatives

The goal of the extraction process is to efficiently recover the secondary metabolites from the fungal biomass and/or the culture broth.

Materials:

-

Fungal culture (broth and/or mycelia).

-

Organic solvents (e.g., ethyl acetate, methanol, acetone, dichloromethane).[16]

-

Separatory funnel or filtration apparatus.

-

Rotary evaporator.

Protocol:

-

Separation: If using a liquid culture, separate the mycelia from the broth by filtration or centrifugation.[9]

-

Solvent Extraction:

-

Culture Broth: Extract the filtered broth with an immiscible organic solvent such as ethyl acetate in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.[16]

-

Mycelia: The mycelia can be extracted by soaking in a polar solvent like methanol or acetone, followed by filtration. The solvent is then evaporated, and the residue can be further partitioned between water and a less polar solvent.[16][17]

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[18]

Isolation and Purification

The crude extract is a complex mixture of compounds that requires further separation to isolate the pure isocoumarin derivatives. This is typically achieved through a series of chromatographic techniques.

Materials:

-

Crude fungal extract.

-

Silica gel, Sephadex LH-20, or C18 reversed-phase silica for column chromatography.[16]

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water).

-

Column chromatography setup.

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative).[9]

Protocol:

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation using Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is used to separate the compounds into fractions of varying polarity.[16]

-

Bioassay-Guided Fractionation (Optional): If the goal is to isolate bioactive compounds, each fraction can be tested for the desired biological activity. The active fractions are then selected for further purification.[19]

-

Further Column Chromatography: The active or promising fractions are further purified using other chromatographic techniques such as Sephadex LH-20 column chromatography (for size exclusion) or reversed-phase column chromatography.[16]

-

High-Performance Liquid Chromatography (HPLC): The final purification step is often performed using preparative HPLC on a C18 column. This technique provides high resolution and yields pure compounds.[9]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[5][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure and absolute stereochemistry.[20]

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex workflows and biological pathways. The following sections provide Graphviz diagrams to illustrate key aspects of isocoumarin discovery.

Experimental Workflow

The overall process of discovering and isolating novel isocoumarins from fungi can be visualized as a logical sequence of steps.

Biosynthesis of Isocoumarins

Isocoumarins are polyketides, biosynthesized via the polyketide synthase (PKS) pathway. This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes cyclization and other modifications to form the isocoumarin core.[1][4][21]

Potential Signaling Pathways Modulated by Isocoumarins

Some isocoumarin and coumarin derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7][13][22][23]

Conclusion

The discovery and isolation of novel isocoumarin derivatives from fungi continue to be a promising avenue for the development of new therapeutic agents. The diverse chemical structures and significant biological activities of these compounds underscore the importance of continued exploration of fungal biodiversity. The systematic application of the experimental protocols outlined in this guide, combined with bioassay-guided fractionation and modern spectroscopic techniques, will undoubtedly lead to the discovery of more novel and potent isocoumarins. Further investigation into their mechanisms of action and the signaling pathways they modulate will be crucial for translating these natural products into clinical applications.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing fungal toxin sensitivity in plant-based products: an in vitro approach using lymphocyte and cytotoxicity assays | International Journal of Development Research (IJDR) [journalijdr.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Functionalised isocoumarins as antifungal compounds: Synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioassay-Guided Phytochemical Analyses and Antimicrobial Potentials of the Leaf Extract of Clematis hirsuta Perr. and Guill. Against Some Pathogenic Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. japsonline.com [japsonline.com]

- 19. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 20. researchgate.net [researchgate.net]

- 21. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 22. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Characterization of Isocoumarin Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize isocoumarin scaffolds, a class of naturally occurring benzopyrone derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The accurate elucidation of their chemical structures is a critical step in the discovery and development of new therapeutic agents. This document outlines the principles and methodologies for the analysis of isocoumarins using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For isocoumarins, ¹H and ¹³C NMR are fundamental for identifying the substitution pattern on the aromatic ring and the nature of the substituents.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key characteristic signals for the isocoumarin scaffold are summarized in Table 1. The chemical shifts are influenced by the presence of electron-donating or electron-withdrawing groups on the benzopyrone core.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring is a particularly distinctive signal. Table 1 includes typical chemical shift ranges for the carbon atoms of the isocoumarin core.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Isocoumarin Scaffold

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C-1 | - | 160-170 | Lactone carbonyl carbon. |

| C-3 | 6.2 - 6.5 (d) | 100-115 | Olefinic proton, typically a doublet. |

| C-4 | 7.0 - 8.0 (d) | 140-150 | Olefinic proton, typically a doublet. |

| C-4a | - | 115-125 | Quaternary carbon. |

| C-5 | 7.0 - 7.8 (m) | 120-135 | Aromatic proton. |

| C-6 | 6.8 - 7.5 (m) | 115-130 | Aromatic proton. |

| C-7 | 7.0 - 7.8 (m) | 120-135 | Aromatic proton. |

| C-8 | 6.9 - 7.6 (m) | 110-125 | Aromatic proton. |

| C-8a | - | 150-160 | Quaternary carbon. |

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

The fragmentation of the isocoumarin ring system under electron ionization (EI) often involves the characteristic loss of carbon monoxide (CO) and carbon dioxide (CO₂). The exact fragmentation pattern is highly dependent on the nature and position of substituents on the isocoumarin scaffold.

Table 2: Common Mass Spectral Fragmentations of Isocoumarins

| Fragmentation | Neutral Loss | m/z of Fragment Ion | Comments |

| Decarbonylation | CO | [M-28]⁺ | A common fragmentation pathway for lactones. |

| Decarboxylation | CO₂ | [M-44]⁺ | Loss of the lactone carbonyl and oxygen. |

| Retro-Diels-Alder | Varies | Varies | Can occur depending on the substitution pattern. |

| Loss of Substituents | Varies | Varies | Fragmentation of side chains provides structural clues. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For isocoumarins, the most prominent absorption band is typically from the stretching vibration of the lactone carbonyl group.

Table 3: Characteristic IR Absorption Frequencies for Isocoumarins

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1700 - 1750 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O (lactone) | 1200 - 1300 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

Note: The exact position of the absorption bands can be influenced by conjugation and substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the isocoumarin scaffold. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic groups.

Table 4: Typical UV-Vis Absorption Maxima for Isocoumarins

| Electronic Transition | Wavelength Range (nm) |

| π → π* | 250 - 350 |

Note: The absorption maxima can shift to longer wavelengths (bathochromic shift) with increased conjugation or the presence of electron-donating groups.

Experimental Protocols

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified isocoumarin sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

-

Prepare a stock solution of the isocoumarin sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mobile phase.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Analysis Parameters:

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Infusion: Direct infusion or coupled with liquid chromatography (LC).

-

Mass Range: Scan a range appropriate for the expected molecular weight of the isocoumarin.

-

Collision Energy (for MS/MS): Varies depending on the compound, typically ramped to obtain fragmentation information.

ATR-IR Spectroscopy

Instrumentation:

-

An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid isocoumarin sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Instrumentation:

-

A UV-Vis spectrophotometer.

Sample Preparation and Analysis:

-

Prepare a stock solution of the isocoumarin in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 for the most intense peak.

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).

-

The instrument will automatically subtract the absorbance of the blank from the sample.

Signaling Pathways and Experimental Workflows